molecular formula C18H22N2O3S B2926421 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 313395-66-3

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2926421
CAS RN: 313395-66-3
M. Wt: 346.45
InChI Key: DAGSMWBTNICDFS-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

Synthesis and Characterization

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide and its derivatives are subjects of interest due to their diverse potential applications in scientific research. These compounds, characterized by the presence of a cyclohexanecarboxamide moiety, have been synthesized and explored for various biological activities. For instance, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl, chlorophenyl, methoxyphenyl, and naphthalen-1yl substituents, has been conducted. These compounds were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, demonstrating the versatility of the cyclohexanecarboxamide framework in chemical synthesis and the potential for further functionalization (Özer et al., 2009).

Antimicrobial Activity

The exploration of novel compounds for antimicrobial applications is crucial due to the rising resistance to existing antibiotics. Thiazole derivatives, such as those synthesized from cyclohexanecarboxamide frameworks, have been investigated for their antimicrobial potential. Studies have shown that certain synthesized compounds exhibit promising activity against various bacterial strains, highlighting their potential as lead compounds for the development of new antimicrobial agents. This includes research on thiazoles as corrosion inhibitors of copper, suggesting their broader application in protecting materials from microbial-induced corrosion (Farahati et al., 2019).

Anticancer Evaluation

The search for effective anticancer agents remains a priority in pharmaceutical research. Compounds featuring the cyclohexanecarboxamide moiety, particularly those synthesized via microwave-assisted methods, have been evaluated for their anticancer activity. This includes the examination of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which demonstrated significant in vitro anticancer activity against various human cancer cell lines. Such studies underscore the importance of cyclohexanecarboxamide derivatives in the development of novel anticancer therapies (Tiwari et al., 2017).

Future Directions

Thiazoles have shown diverse biological activities, making them a promising scaffold for the development of new therapeutic agents . Future research could focus on the design and development of different thiazole derivatives, including “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide”, to explore their potential therapeutic applications.

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-9-8-13(10-16(15)23-2)14-11-24-18(19-14)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGSMWBTNICDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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